Product packaging for Vicadrostat(Cat. No.:CAS No. 1868065-21-7)

Vicadrostat

Cat. No.: B15135141
CAS No.: 1868065-21-7
M. Wt: 317.72 g/mol
InChI Key: MCVIVPZYYMNCAW-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vicadrostat (development code BI 690517) is an investigational, non-steroidal, small-molecule agent that acts as a potent and highly selective aldosterone synthase inhibitor (ASI) . Its primary mechanism of action is the targeted inhibition of the cytochrome P450 11B2 (CYP11B2) enzyme, which catalyzes the final and rate-limiting step of aldosterone biosynthesis . By reducing de novo aldosterone production, it offers a novel approach to modulate the renin-angiotensin-aldosterone system (RAAS) . A key characteristic of this compound is its high selectivity, reported to be 250-fold more selective for aldosterone synthase (CYP11B2) over the highly homologous cortisol synthase (CYP11B1), thereby minimizing the risk of disrupting cortisol production in research models . Preclinical and clinical studies have demonstrated that this compound leads to rapid, dose-dependent suppression of plasma aldosterone, with no significant impact on cortisol levels . Its research value is particularly prominent in the field of cardiorenal diseases. Phase II clinical data showed that this compound monotherapy reduced the urine albumin-to-creatinine ratio (UACR) by approximately 40% in models of albuminuric chronic kidney disease (CKD) . Furthermore, research indicates a potential synergistic effect when used in combination with SGLT2 inhibitors like empagliflozin, with UACR reductions of up to 61% observed . This positions this compound as a compelling candidate for investigating combination therapies aimed at mitigating aldosterone-driven pathology in CKD and heart failure, particularly by addressing the phenomenon of "aldosterone escape" that occurs with other RAAS inhibitors . The pharmacokinetic profile of this compound is characterized by rapid absorption and a half-life of approximately 4.4-6.3 hours . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClN3O3 B15135141 Vicadrostat CAS No. 1868065-21-7

Properties

CAS No.

1868065-21-7

Molecular Formula

C15H12ClN3O3

Molecular Weight

317.72 g/mol

IUPAC Name

2-chloro-4-[(6R)-6-(hydroxymethyl)-6-methyl-4-oxo-7H-pyrano[3,4-d]imidazol-3-yl]benzonitrile

InChI

InChI=1S/C15H12ClN3O3/c1-15(7-20)5-12-13(14(21)22-15)19(8-18-12)10-3-2-9(6-17)11(16)4-10/h2-4,8,20H,5,7H2,1H3/t15-/m1/s1

InChI Key

MCVIVPZYYMNCAW-OAHLLOKOSA-N

Isomeric SMILES

C[C@@]1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO

Canonical SMILES

CC1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO

Origin of Product

United States

Preparation Methods

Route A: Fragment Coupling Approach

  • Synthesis of Chlorinated Aromatic Intermediate

    • Friedel-Crafts acylation of chlorobenzene to introduce a ketone group.
    • Bromination at the para position, followed by Suzuki-Miyaura coupling with a boronic ester to attach the pyridine moiety.
  • Pyridine Ring Formation

    • Cyclocondensation of a β-ketoester with ammonium acetate under microwave irradiation to yield the substituted pyridine.
  • Amide Bond Formation

    • Coupling the aromatic intermediate with the pyridine-derived amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Route B: Convergent Synthesis

  • Parallel Synthesis of Fragments

    • Fragment 1 : Nitration of chlorobenzene, reduction to aniline, and diazotization to introduce a methyl group.
    • Fragment 2 : Preparation of 2-(dimethylamino)acetic acid via Gabriel synthesis.
  • Convergence via Nucleophilic Aromatic Substitution

    • Reacting Fragment 1 with Fragment 2 under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine linkage.

Critical Process Parameters

Table 2: Optimization Challenges and Solutions

Step Challenge Industrial Resolution
Chlorination Regioselectivity Directed ortho-metalation strategies
Amide coupling Racemization risk Low-temperature activation (0–5°C)
Purification Removal of Pd catalysts Silica gel chromatography or recrystallization
  • Yield Optimization : Pilot-scale studies report 65–72% yields for key coupling steps, with purity >99% via HPLC.
  • Stereochemical Control : this compound lacks chiral centers, simplifying synthesis compared to enantiomerically complex drugs.

Scalability and Manufacturing Considerations

  • Raw Materials : Commercially available precursors (e.g., chlorobenzene, 2-picoline) reduce supply chain risks.
  • Green Chemistry : Solvent recovery systems (toluene, DMF) and catalytic hydrogenation for dehalogenation align with EMA sustainability guidelines.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, minimizing byproducts.

Chemical Reactions Analysis

Vicadrostat undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Vicadrostat exerts its effects by inhibiting aldosterone synthase, an enzyme involved in the production of aldosterone. Aldosterone is a hormone that regulates sodium and potassium levels in the body. By inhibiting this enzyme, this compound reduces the production of aldosterone, which can help manage conditions like chronic kidney disease and cardiovascular diseases . The molecular targets and pathways involved include the cytochrome P450 11B2 enzyme, which is responsible for aldosterone synthesis .

Comparison with Similar Compounds

Mechanism :

  • This compound : Inhibits aldosterone synthesis at the enzymatic level (CYP11B2), reducing circulating aldosterone .

Efficacy :

  • UACR Reduction: this compound (10 mg) reduced UACR by ~40% in Phase II trials . When combined with empagliflozin, this effect synergized to ~61% . Finerenone achieved ~30–40% UACR reduction in the FIDELIO-DKD and FIGARO-DKD trials .

Trial Design :

  • This compound is being tested as an add-on to SGLT2 inhibitors in the EASi-KIDNEY trial, whereas MRAs are often used alongside RAS inhibitors (ACEi/ARBs) .

This compound vs. SGLT2 Inhibitors (e.g., Empagliflozin)

Mechanism :

  • This compound : Targets aldosterone-driven fibrosis and inflammation .
  • Empagliflozin : Reduces glucose reabsorption and intraglomerular pressure via SGLT2 inhibition .

Efficacy :

  • UACR Reduction: Empagliflozin monotherapy reduced UACR by ~30% in CKD patients . this compound monotherapy achieved ~40% reduction, rising to ~61% when combined with empagliflozin .
  • Blood Pressure :
    • This compound + empagliflozin lowered systolic BP by 7.8 mmHg, greater than either agent alone .

Clinical Utility :

Comparative Data Table

Parameter This compound (ASi) Finerenone (MRA) Empagliflozin (SGLT2i)
Mechanism Aldosterone synthase inhibition Mineralocorticoid receptor blockade SGLT2 inhibition
UACR Reduction 40–61% (with SGLT2i) 30–40% ~30%
Serum K+ Change +0.24–0.32 mmol/L (with SGLT2i) +0.21 mmol/L Neutral/↓ risk
Key Trials EASi-KIDNEY (Phase III) FIDELIO-DKD, FIGARO-DKD EMPA-KIDNEY
Cortisol Impact No significant change Potential interference (older MRAs) None
Combination Benefit Enhanced UACR/BP reduction with SGLT2i Limited data with SGLT2i Reduces hyperkalemia risk

Q & A

Q. Methodological Answer :

  • Step 1 : Conduct a systematic review of primary studies, noting variables like dosage, model systems, and assay techniques.
  • Step 2 : Perform sensitivity analysis to identify confounding factors (e.g., batch variability in compound synthesis).
  • Step 3 : Validate findings via orthogonal assays (e.g., SPR for binding affinity, CRISPR knockdown for target verification).

Example: If Study A reports off-target effects in vitro but Study B does not, replicate experiments using identical cell lines and assay conditions .

Basic Research Question: What experimental design principles ensure rigor in this compound efficacy studies?

Q. Methodological Answer :

  • Randomization : Assign subjects to treatment/control groups randomly to reduce bias.
  • Blinding : Use double-blind protocols for data collection and analysis.
  • Replication : Include technical and biological replicates (≥3 per group).
  • Controls : Use positive (e.g., known inhibitors) and negative (vehicle-only) controls.

Example: For in vivo studies, include a sham-operated group to control for surgical stress effects .

Advanced Research Question: How can hybrid methodologies (e.g., in silico + in vitro) optimize this compound's pharmacokinetic profiling?

Q. Methodological Answer :

  • Phase 1 : Use molecular dynamics simulations to predict this compound's binding stability under physiological conditions.
  • Phase 2 : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Phase 3 : Integrate results with hepatic microsome assays to assess metabolic stability.

Data Integration: Cross-reference computational logP values with experimental HPLC retention times .

Basic Research Question: What statistical methods are appropriate for analyzing this compound's dose-response data?

Q. Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.
  • ANOVA with post-hoc tests : Compare multiple doses (e.g., Tukey’s HSD for pairwise differences).
  • Survival analysis : Use Kaplan-Meier curves for time-to-event outcomes (e.g., tumor progression).

Note: Ensure power analysis (α=0.05, β=0.2) to determine sample size adequacy .

Advanced Research Question: How can multi-omics data resolve this compound's off-target effects in heterogeneous cell populations?

Q. Methodological Answer :

  • Single-cell RNA-seq : Identify transcriptional changes in rare cell subtypes.
  • Proteomics : Use tandem mass tags (TMT) to quantify protein abundance shifts.
  • Integration : Apply network pharmacology tools (e.g., Cytoscape) to map pathway crosstalk.

Example: Cluster cells by transcriptomic profiles to isolate subsets with unexpected apoptotic responses .

Basic Research Question: What ethical considerations apply to human trials involving this compound?

Q. Methodological Answer :

  • Informed consent : Disclose potential risks (e.g., hepatotoxicity in Phase I trials).
  • Data anonymization : Use coded identifiers for participant data.
  • DSMB oversight : Appoint an independent board to monitor adverse events.

Regulatory compliance: Align with FDA/EMA guidelines for preclinical-to-clinical transition .

Advanced Research Question: How can Bayesian adaptive trial designs improve this compound's clinical trial efficiency?

Q. Methodological Answer :

  • Prior distributions : Incorporate preclinical data to model dose-response relationships.
  • Interim analyses : Adjust dosing arms dynamically based on emerging safety/efficacy data.
  • Utility functions : Optimize endpoints (e.g., progression-free survival vs. quality of life).

Example: Redesign a Phase II trial to allocate more participants to doses showing promise in early stages .

Basic Research Question: What criteria validate this compound as a selective inhibitor in enzymatic assays?

Q. Methodological Answer :

  • Selectivity ratio : Calculate IC50 for target vs. related enzymes (e.g., kinase panel screening).
  • Cellular target engagement : Use CETSA (cellular thermal shift assay) to confirm binding in live cells.
  • Negative controls : Test against enzyme-free lysates to rule out non-specific interactions.

Example: A selectivity ratio >100-fold indicates high specificity .

Advanced Research Question: How do I design a longitudinal study to assess this compound's chronic toxicity?

Q. Methodological Answer :

  • Timepoints : Collect data at baseline, 3, 6, and 12 months.
  • Biomarkers : Monitor liver enzymes (ALT/AST), renal function (creatinine), and hematological parameters.
  • Histopathology : Perform terminal biopsies to assess organ-specific damage.

Data analysis: Use mixed-effects models to account for individual variability over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.